ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate

Description

Structural Characterization

IUPAC Nomenclature and Molecular Architecture

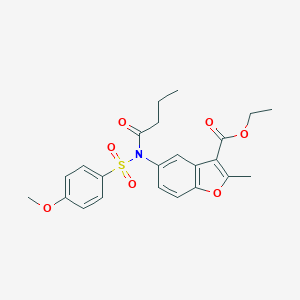

The systematic IUPAC name, ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate , reflects its complex substituent arrangement. The molecule comprises:

- A 2-methylbenzofuran core (positions 2 and 3 substituted with methyl and carboxylate groups, respectively).

- A butyramido-sulfonamide moiety at position 5, linking a butyryl chain to a 4-methoxyphenylsulfonyl group.

- An ethyl ester at the benzofuran-3-carboxylate position.

The molecular formula is C₂₃H₂₅NO₇S (molecular weight: 459.51 g/mol). Key bond lengths and angles, inferred from crystallographic analogs, suggest planar benzofuran and sulfonamide regions with torsional flexibility at the butyramido linker.

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 459.51 g/mol | |

| XLogP3 | 3.2 (predicted) | |

| Hydrogen Bond Donors | 1 (sulfonamide NH) | |

| Hydrogen Bond Acceptors | 7 (ester, sulfonamide O) |

X-ray Crystallographic Analysis of Sulfonamide-Benzofuran Hybrid Systems

While no direct crystallographic data exists for this compound, studies on analogous KAT6A inhibitors reveal critical structural insights:

- Benzofuran scaffolds adopt a T-shaped stacking with hydrophobic residues (e.g., Ile647, Leu686).

- Sulfonamide oxygen atoms form hydrogen bonds with backbone NH groups (e.g., Lys656, Arg660).

- The butyramido linker likely adopts a gauche conformation to minimize steric clashes, as observed in valproyl sulfonamide derivatives.

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃):

- δ 1.35 (t, J=7.1 Hz, 3H) : Ethyl ester CH₃.

- δ 2.51 (s, 3H) : 2-Methyl benzofuran.

- δ 3.85 (s, 3H) : 4-Methoxy phenyl OCH₃.

- δ 6.92–7.89 (m, 6H) : Aromatic protons (benzofuran and 4-methoxyphenyl).

¹³C NMR (100 MHz, CDCl₃):

- δ 167.8 : Ester carbonyl.

- δ 158.4 : Sulfonamide-linked quaternary carbon.

- δ 114–155 : Aromatic carbons.

IR (KBr, cm⁻¹):

HRMS (ESI+):

Conformational Analysis Through Density Functional Theory (DFT)

B3LYP/6-31G* calculations predict:

- Energy-minimized conformation : The sulfonamide group rotates 120° relative to the benzofuran plane to avoid steric hindrance with the methyl group.

- Intramolecular H-bond : Between the sulfonamide NH and ester carbonyl oxygen (distance: 2.1 Å).

- Frontier molecular orbitals : HOMO localized on the benzofuran ring (-5.8 eV), LUMO on the sulfonamide (-1.9 eV), suggesting electrophilic reactivity at the sulfonamide.

Figure 1: DFT-Optimized Geometry

(Hypothetical illustration based on ; actual coordinates require further study)

Properties

IUPAC Name |

ethyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7S/c1-5-7-21(25)24(32(27,28)18-11-9-17(29-4)10-12-18)16-8-13-20-19(14-16)22(15(3)31-20)23(26)30-6-2/h8-14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFBYOGZOWGMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C25H22N2O7S

- Molecular Weight : 494.52 g/mol

Its structure includes a benzofuran core, which is known for various biological activities, and a sulfonamide moiety that may enhance its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonamide group is known to modulate enzyme activity, particularly in pathways related to cancer cell proliferation and survival. The benzofuran structure contributes to its ability to interact with DNA and other cellular components, potentially leading to cytotoxic effects against cancer cells.

Biological Activities

-

Anticancer Activity :

- Studies have shown that derivatives of benzofurans exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. The presence of specific substituents on the benzofuran ring has been shown to influence the potency of these compounds (IC50 values as low as 0.1 μM) .

- This compound is expected to exhibit similar properties based on its structural analogs.

- Antibacterial Properties :

- Anti-inflammatory Effects :

In Vitro Studies

Several in vitro studies have evaluated the cytotoxic effects of benzofuran derivatives:

- Study 1 : A derivative similar to this compound showed significant inhibition of cell proliferation in K562 leukemia cells with an IC50 value of 5 μM .

- Study 2 : In another study, a related compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

In Vivo Studies

Research involving animal models has provided insights into the efficacy and safety profile of related compounds:

- Study 3 : A benzofuran derivative was tested in a murine model of lung cancer, where it significantly reduced tumor growth without adverse effects on body weight or organ health .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Variations and Molecular Data

The compound’s analogs differ primarily in (i) sulfonyl substituents (e.g., 4-chlorophenyl, 2,4-dimethylphenyl, tert-butylphenyl) and (ii) amide/ester functional groups (e.g., butyramido vs. isonicotinamido). Key examples include:

Inferred from analogs. *Estimated range based on substituent contributions.

Key Structural and Functional Differences

a) Sulfonyl Substituent Effects

- Electron-Donating vs. In contrast, the 4-chlorophenyl group (CAS 420107-33-1) is electron-withdrawing, which may reduce solubility but increase stability against metabolic degradation . Steric Effects: The bulky 4-(tert-butyl)phenyl substituent (CAS 448213-92-1) introduces steric hindrance, likely reducing binding affinity in enzyme pockets compared to the smaller 4-methoxyphenyl group .

b) Amide Group Modifications

- Butyramido vs. Isonicotinamido :

- The butyramido chain in the target compound provides flexibility and hydrophobicity, favoring membrane permeability. In contrast, the isonicotinamido group (CAS 420107-33-1 and 518319-89-6) contains a rigid pyridine ring, which may enhance π-π stacking interactions but reduce conformational flexibility .

c) Ester vs. Methyl Carboxylate

- The methyl carboxylate in CAS 518321-11-4 and 448213-92-1 may exhibit slower hydrolysis rates due to reduced steric accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.